molecular formula C9H6ClNO B1530586 7-Chloroisoquinolin-3(2H)-one CAS No. 1175272-80-6

7-Chloroisoquinolin-3(2H)-one

Cat. No. B1530586
M. Wt: 179.6 g/mol
InChI Key: UIIZBWHWNUSKTA-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-3(2H)-one is a synthetic compound that has a wide variety of applications in the scientific and medical fields. It is a member of the isoquinoline family of compounds, which are known for their ability to interact with various biological systems. This compound is particularly useful due to its ability to interact with a variety of cellular pathways and its relatively low toxicity when compared to other compounds.

Scientific Research Applications

Anticancer Agents

7-Azaindenoisoquinolines, related to 7-Chloroisoquinolin-3(2H)-one, have been synthesized as potent cytotoxic anticancer agents that inhibit topoisomerase I (Top1). These compounds exhibit high Top1 inhibitory activities and potent cytotoxicities in human cancer cell cultures while producing significantly more DNA damage in cancer cells than in normal cells. The modification of the nitro group to chloro and fluoro substituents has led to compounds with reduced lethality in animal models, showing promise as therapeutic agents in oncology (Elsayed et al., 2017).

Antimalarial and Antiviral Activities

7-Chloro-4-aminoquinoline derivatives have been investigated for their potential as antimalarial and antiviral agents. Some compounds in this class have shown promising effects against both the Plasmodium falciparum strains and various viruses, including influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This dual antimalarial and antiviral activity suggests a significant potential for the prevention or treatment of diseases caused by these pathogens (Mizuta et al., 2023).

Synthesis and Biological Activity

The synthesis of 7-chloroquinoline derivatives through click chemistry using ultrasound irradiation has been explored, leading to compounds with antimicrobial, antimalarial, and anticancer activities. This methodology provides an efficient route for developing new heterocyclic compounds with significant pharmacological properties, demonstrating the versatility of 7-chloroquinoline as a scaffold for drug development (Aboelnaga & El-Sayed, 2018).

Photophysical and Electrochemical Studies

Novel derivatives of 7-Chloroisoquinolin-3(2H)-one have been synthesized and studied for their photophysical and electrochemical properties. These studies contribute to the understanding of the optical and electronic behaviors of chloroquinoline derivatives, which is crucial for their potential applications in materials science and as molecular probes (Kamble et al., 2017).

Safety And Hazards

Specific safety and hazard information for 7-Chloroisoquinolin-3(2H)-one is not available in the searched resources. Safety Data Sheets (SDS) for similar compounds like 7-Chloroisoquinolin-3-amine are available and can provide general safety guidelines .

properties

IUPAC Name

7-chloro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZBWHWNUSKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CNC(=O)C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroisoquinolin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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